Cas no 40619-69-0 (2-(7-Bromo-1H-indol-3-yl)ethan-1-amine)
2-(7-Bromo-1H-indol-3-yl)ethan-1-amine is a versatile organic compound with a unique 7-bromo-1H-indol-3-yl group. It exhibits excellent stability and is suitable for various synthetic applications. The compound's bromo-indole moiety facilitates efficient cross-coupling reactions, while its amine functionality enables facile modification. Its purity and structural integrity make it a valuable building block for the synthesis of complex organic molecules.
40619-69-0 structure
Product Name:2-(7-Bromo-1H-indol-3-yl)ethan-1-amine
CAS No:40619-69-0
MF:C10H11BrN2
MW:239.111741304398
MDL:MFCD10035268
CID:2130977
PubChem ID:15274381
Update Time:2025-06-18
2-(7-Bromo-1H-indol-3-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 7-bromo-1H-Indole-3-ethanamine
- 1H-Indole-3-ethanaMine, 7-broMo-
- 2-(7-bromo-1H-indol-3-yl)ethanamine
- EN300-314064
- DTXCID90521638
- AKOS022211939
- DB-070061
- 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine
- DTXSID70570866
- CS-0270577
- 40619-69-0
- 7-bromotryptamine
- SCHEMBL7818167
-
- MDL: MFCD10035268
- Inchi: 1S/C10H11BrN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2
- InChI Key: KCFKOLYEDFGSRL-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1NC=C2CCN
Computed Properties
- Exact Mass: 238.01056g/mol
- Monoisotopic Mass: 238.01056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 41.8Ų
2-(7-Bromo-1H-indol-3-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B180721-100mg |
2-(7-Bromo-1H-indol-3-yl)ethan-1-amine |
40619-69-0 | 100mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B180721-500mg |
2-(7-Bromo-1H-indol-3-yl)ethan-1-amine |
40619-69-0 | 500mg |
$ 660.00 | 2022-06-07 | ||
| TRC | B180721-1g |
2-(7-Bromo-1H-indol-3-yl)ethan-1-amine |
40619-69-0 | 1g |
$ 1000.00 | 2022-06-07 | ||
| Matrix Scientific | 223637-500mg |
2-(7-Bromo-1H-indol-3-yl)ethan-1-amine, 95% min |
40619-69-0 | 95% | 500mg |
$813.00 | 2023-09-09 | |
| Matrix Scientific | 223637-1g |
2-(7-Bromo-1H-indol-3-yl)ethan-1-amine, 95% min |
40619-69-0 | 95% | 1g |
$1466.00 | 2023-09-09 | |
| Enamine | EN300-314064-0.05g |
2-(7-bromo-1H-indol-3-yl)ethan-1-amine |
40619-69-0 | 0.05g |
$323.0 | 2023-09-05 | ||
| Enamine | EN300-314064-0.1g |
2-(7-bromo-1H-indol-3-yl)ethan-1-amine |
40619-69-0 | 0.1g |
$339.0 | 2023-09-05 | ||
| Enamine | EN300-314064-0.25g |
2-(7-bromo-1H-indol-3-yl)ethan-1-amine |
40619-69-0 | 0.25g |
$355.0 | 2023-09-05 | ||
| Enamine | EN300-314064-0.5g |
2-(7-bromo-1H-indol-3-yl)ethan-1-amine |
40619-69-0 | 0.5g |
$370.0 | 2023-09-05 | ||
| Enamine | EN300-314064-1.0g |
2-(7-bromo-1H-indol-3-yl)ethan-1-amine |
40619-69-0 | 1g |
$0.0 | 2023-06-06 |
2-(7-Bromo-1H-indol-3-yl)ethan-1-amine Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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